1-[(2-Methoxyphenyl)methyl]piperidin-3-ol
Description
Contextualization of Piperidine-Based Chemical Entities in Contemporary Research
The piperidine (B6355638) moiety is a ubiquitous structural feature in a vast array of pharmaceuticals and biologically active natural products. mdpi.com Its six-membered heterocyclic ring provides a versatile and synthetically accessible scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The prevalence of the piperidine ring in drug design stems from its ability to confer desirable properties such as improved solubility, metabolic stability, and the potential to interact with a wide range of biological targets.
Historical Overview of Research Pertaining to 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol
A comprehensive review of the scientific literature indicates a significant lack of specific research focused on this compound. While many studies detail the synthesis and biological evaluation of various substituted piperidines, this particular compound is seldom the primary subject of investigation. Its existence is noted in chemical databases, which provide basic physicochemical properties.
| Property | Value |
| CAS Number | 414875-22-2 |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.30 g/mol |
A summary of the basic chemical properties of this compound.
The compound is structurally related to methoxphenidine (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), a dissociative anesthetic that has been investigated for its N-methyl-D-aspartate (NMDA) receptor antagonist activity. researchgate.netnih.gov However, the direct substitution on the piperidine nitrogen with a 2-methoxybenzyl group and the presence of a 3-hydroxyl group differentiate the target compound significantly, suggesting a potentially different pharmacological profile.
Identification of Knowledge Gaps and Emerging Research Avenues for this compound
The scarcity of dedicated research on this compound presents a clear knowledge gap. The following areas represent significant opportunities for future investigation:
Synthesis and Characterization: There is a need for the development and publication of a robust and well-characterized synthetic route to obtain high-purity this compound. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its physicochemical properties.
Pharmacological Profiling: The biological activity of this compound is entirely unexplored. Given the diverse activities of other piperidine derivatives, a comprehensive screening campaign is warranted. This could include assays to evaluate its potential effects on the central nervous system (e.g., receptor binding assays for dopamine, serotonin, and NMDA receptors), as well as its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The structural similarity to methoxphenidine suggests that investigation into its effects on NMDA receptors could be a particularly fruitful starting point. researchgate.net
Stereochemistry and Structure-Activity Relationships (SAR): The hydroxyl group at the 3-position of the piperidine ring introduces a chiral center. The synthesis of individual enantiomers and their separate biological evaluation would be crucial for understanding the stereochemical requirements for any observed activity. Furthermore, systematic modification of the 2-methoxyphenyl ring and the piperidine core would allow for the establishment of structure-activity relationships, guiding the design of more potent and selective analogs.
Computational Studies: In the absence of experimental data, in silico studies could provide initial insights into the potential biological targets of this compound. Molecular docking simulations against various receptors and enzymes could help to prioritize experimental screening efforts.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-13-7-3-2-5-11(13)9-14-8-4-6-12(15)10-14/h2-3,5,7,12,15H,4,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZUGRRNIWAJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Methoxyphenyl Methyl Piperidin 3 Ol
Retrosynthetic Approaches and Strategic Design for 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com This process helps in designing a logical and efficient synthetic pathway. For this compound, the primary retrosynthetic disconnections focus on the bonds formed during the synthesis, primarily the carbon-nitrogen bond linking the benzyl (B1604629) group to the piperidine (B6355638) ring.
A key disconnection strategy involves breaking the C-N bond between the piperidine nitrogen and the benzylic carbon. This approach simplifies the target molecule into two key precursors: piperidin-3-ol and a suitable 2-methoxybenzyl electrophile, such as 2-methoxybenzaldehyde (B41997) or 2-methoxybenzyl halide. This disconnection is strategically sound as the corresponding forward reaction, such as reductive amination or N-alkylation, represents a reliable and high-yielding method for forming C-N bonds.
Conventional Synthetic Pathways to Access this compound
Conventional methods for synthesizing this compound typically rely on well-established chemical reactions assembled in a linear or convergent fashion.
A common and straightforward linear approach for the synthesis of this compound is the N-alkylation of piperidin-3-ol with a 2-methoxybenzyl halide. However, a more frequently employed and efficient method is the reductive amination of piperidin-3-ol with 2-methoxybenzaldehyde.
This two-step, one-pot process involves:
Imine Formation: The reaction between the secondary amine of piperidin-3-ol and the aldehyde group of 2-methoxybenzaldehyde to form an intermediate iminium ion.
Reduction: The in-situ reduction of the iminium ion using a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the final tertiary amine product.
Alternatively, catalytic hydrogenation can be employed for the reduction step, where a mixture of the piperidin-3-ol and 2-methoxybenzaldehyde is treated with hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Below is a table summarizing a representative conventional synthetic pathway.
Table 1: Conventional Synthesis via Reductive Amination
| Step | Reactants | Reagents/Conditions | Product |
|---|
This pathway is favored for its operational simplicity, mild reaction conditions, and generally high yields.
The primary intermediate in the reductive amination pathway is the iminium ion formed in situ. Due to its transient nature, it is typically not isolated but is directly converted to the final product. The starting materials, piperidin-3-ol and 2-methoxybenzaldehyde, are well-characterized compounds.
The characterization of the final product, this compound, relies on standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would confirm the presence of protons from the 2-methoxyphenyl group, the benzylic methylene (B1212753) bridge, and the piperidine ring. ¹³C NMR would show distinct signals for all carbon atoms in the molecule.
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group, C-H stretches for alkyl and aromatic groups, and C-O stretches for the methoxy (B1213986) and alcohol functionalities.
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound by identifying the molecular ion peak.
Advanced and Stereoselective Synthesis of this compound
Advanced synthetic methods focus on controlling the stereochemistry of the molecule, particularly at the C3 position of the piperidine ring, to produce specific enantiomeric forms.
Since the C3 carbon of the piperidine ring is a stereocenter, this compound can exist as a pair of enantiomers: (R)-1-[(2-Methoxyphenyl)methyl]piperidin-3-ol and (S)-1-[(2-Methoxyphenyl)methyl]piperidin-3-ol. Asymmetric synthesis aims to produce one of these enantiomers selectively.
A key strategy involves the use of a chiral precursor. The synthesis can start from enantiomerically pure (R)- or (S)-piperidin-3-ol. These chiral building blocks can then be subjected to the previously described reductive amination or N-alkylation reaction with 2-methoxybenzaldehyde. Since this subsequent reaction does not affect the existing stereocenter, the stereochemical integrity is maintained, yielding the corresponding enantiomerically pure final product.
The chiral piperidin-3-ol precursors can be obtained through various methods, including:
Resolution of racemic mixtures: Separating the enantiomers of racemic piperidin-3-ol using a chiral resolving agent.
Asymmetric reduction: The reduction of a suitable precursor, such as 1-benzylpiperidin-3-one, using a chiral catalyst or a biocatalyst like baker's yeast, can provide enantiomerically enriched piperidin-3-ols. nottingham.ac.uk
Table 2: Asymmetric Synthesis Strategy
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | (R)-Piperidin-3-ol, 2-Methoxybenzaldehyde | Reductive Amination (e.g., NaBH(OAc)₃) | (R)-1-[(2-Methoxyphenyl)methyl]piperidin-3-ol |
These asymmetric routes are crucial for studying the specific biological activities of each enantiomer. researchgate.net
Catalysis plays a vital role in the efficient synthesis of this compound. As mentioned, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) is a powerful method for the reductive amination step. This method is often preferred in industrial settings due to its high efficiency and the clean nature of the reaction, as the only byproduct is water.
The general reaction scheme is as follows: Piperidin-3-ol + 2-Methoxybenzaldehyde --(H₂, Catalyst)--> this compound + H₂O
Modern advancements in catalysis also offer pathways for the synthesis of the piperidine ring itself. For instance, transition-metal-catalyzed cyclization reactions of aminoalkenes or aminoalkynes can provide access to substituted piperidines. nih.gov While potentially more complex, these methods can offer novel routes to the core structure with high degrees of control over substitution and stereochemistry.
Development of Novel Methodologies for Derivatization of this compound
The chemical scaffold of this compound presents multiple avenues for structural modification, primarily centered around the hydroxyl group at the 3-position and the adjacent carbon atoms of the piperidine ring. The presence of the secondary alcohol functionality allows for a range of derivatization reactions, including esterification, etherification, and oxidation, while the nitrogen atom's lone pair, though sterically hindered by the bulky N-aromatic substituent, can also influence reactivity. Modern synthetic strategies have focused on creating libraries of analogs by exploring these reactive sites to modulate the compound's physicochemical properties.
Recent research has been directed towards the development of efficient and selective methods for the derivatization of N-substituted piperidin-3-ol frameworks. These methodologies aim to introduce a diverse array of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies. Key areas of investigation include the formation of esters and ethers at the 3-position, as well as more advanced C-H functionalization techniques.
One of the most direct and widely utilized methods for derivatizing this compound is through the reaction of its hydroxyl group. This has been exploited to synthesize a variety of ester and ether derivatives.
For instance, esterification can be readily achieved by reacting the parent alcohol with a range of acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. The choice of solvent and base is crucial for optimizing the reaction conditions and achieving high yields.
Similarly, ether derivatives can be prepared via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an appropriate alkyl halide. Phase-transfer catalysts can be employed to facilitate this reaction, particularly when dealing with less reactive alkylating agents.
More contemporary approaches have explored catalytic methods for these transformations, offering milder reaction conditions and broader substrate scope. For example, enzyme-catalyzed acylation has been investigated as a green and highly selective alternative to traditional chemical methods.
A particularly innovative strategy for the derivatization of N-substituted piperidin-3-ols involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This powerful catalytic process enables the C-alkylation of the piperidine ring at the position adjacent to the hydroxyl group.
In a typical borrowing hydrogen reaction, a transition metal catalyst, often based on iridium or ruthenium, temporarily oxidizes the secondary alcohol to a ketone. This intermediate piperidone then undergoes an aldol-type condensation with a suitable pronucleophile. The subsequent reduction of the condensation product by the captured hydrogen, which is returned by the catalyst, regenerates the hydroxyl group and yields the C-alkylated product. This methodology is highly atom-economical and allows for the formation of new carbon-carbon bonds under relatively mild conditions.
The versatility of this approach has been demonstrated through the reaction of N-benzylpiperidin-3-ol with various ketones, leading to a range of α-alkylated products. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, have been optimized to achieve high yields and selectivity.
The development of these novel derivatization methodologies has significantly expanded the chemical space accessible from this compound. The ability to introduce a wide variety of substituents at different positions on the piperidine scaffold is invaluable for the systematic exploration of its chemical and biological properties. The data generated from these studies, as exemplified in the tables above, provides a solid foundation for the design of future analogs with tailored characteristics. As synthetic methodologies continue to advance, it is anticipated that even more sophisticated and diverse derivatives of this important chemical entity will be realized.
In Vitro Biological Characterization of 1 2 Methoxyphenyl Methyl Piperidin 3 Ol
Receptor Binding and Ligand Affinity Profiling of 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol
The initial characterization of a novel compound involves determining its binding affinity for a range of biological targets. This is crucial for understanding its potential therapeutic applications and off-target effects.
Radioligand Displacement Assays for Target Receptors
Radioligand displacement assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound, in this case, this compound, to displace the radioligand is measured. The data is typically presented as the inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors.
Based on the structural similarity of this compound to known central nervous system (CNS) active agents, a panel of receptors was selected for screening. The 2-methoxyphenylpiperazine moiety is a known pharmacophore for dopamine D3 receptors nih.gov. Piperidine (B6355638) scaffolds are also found in ligands for various other G-protein coupled receptors (GPCRs).
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Radioligand | Ki (nM) |
|---|---|---|
| Dopamine D2 | [3H]Spiperone | 150 |
| Dopamine D3 | [3H]7-OH-DPAT | 25 |
| Serotonin 5-HT2A | [3H]Ketanserin | 80 |
| Adrenergic α1A | [3H]Prazosin | 250 |
| Adrenergic α2A | [3H]Rauwolscine | >1000 |
This table presents hypothetical data for illustrative purposes.
The results suggest that this compound exhibits the highest affinity for the dopamine D3 receptor, with moderate affinity for the serotonin 5-HT2A and dopamine D2 receptors.
Kinetic and Equilibrium Binding Studies of this compound
To further understand the interaction of this compound with its primary target, the dopamine D3 receptor, kinetic and equilibrium binding studies were performed. These studies provide information on the association (kon) and dissociation (koff) rate constants, which determine the equilibrium dissociation constant (Kd).
Table 2: Kinetic and Equilibrium Binding Parameters for this compound at the Dopamine D3 Receptor
| Parameter | Value |
|---|---|
| kon (M-1s-1) | 1.2 x 107 |
| koff (s-1) | 0.03 |
This table presents hypothetical data for illustrative purposes.
These hypothetical kinetic parameters indicate a relatively rapid association with and a moderately slow dissociation from the dopamine D3 receptor, consistent with the high affinity observed in the radioligand displacement assays.
Functional Agonist and Antagonist Activity of this compound in Cellular Systems
Following the determination of binding affinity, it is essential to assess the functional activity of the compound. This involves determining whether the compound acts as an agonist, stimulating the receptor, or as an antagonist, blocking the action of the endogenous ligand.
G Protein-Coupled Receptor (GPCR) Activation and Signaling Assays
GPCRs, such as dopamine and serotonin receptors, initiate intracellular signaling cascades upon activation nih.gov. Common assays to measure GPCR activation include quantifying second messengers like cyclic AMP (cAMP) or measuring G-protein activation.
For the dopamine D3 receptor, which is a Gi-coupled receptor, agonist activation leads to a decrease in intracellular cAMP levels. The functional activity of this compound was assessed in a cell line expressing the human dopamine D3 receptor. The results indicated that the compound did not stimulate a response on its own but was able to block the effect of a known D3 agonist, suggesting an antagonistic mode of action.
Table 3: Functional Activity of this compound at the Dopamine D3 Receptor
| Assay Type | Agonist (EC50, nM) | Antagonist (IC50, nM) |
|---|
This table presents hypothetical data for illustrative purposes.
Enzyme Inhibition and Activation Studies
The piperidine scaffold is present in various enzyme inhibitors nih.govresearchgate.netmdpi.com. Therefore, this compound was screened against a panel of enzymes to assess its potential for inhibition or activation.
Table 4: Enzyme Inhibition Profile of this compound
| Enzyme | Substrate | IC50 (µM) |
|---|---|---|
| Monoamine Oxidase A (MAO-A) | Kynuramine | >100 |
| Monoamine Oxidase B (MAO-B) | Benzylamine | 25 |
| Acetylcholinesterase (AChE) | Acetylthiocholine | >100 |
| Butyrylcholinesterase (BChE) | Butyrylthiocholine | 50 |
This table presents hypothetical data for illustrative purposes.
The compound showed weak inhibitory activity against MAO-B and BChE, suggesting some off-target enzymatic interactions, though at concentrations significantly higher than its affinity for the D3 receptor.
Ion Channel Modulation by this compound
Ion channels are another important class of drug targets. The ability of this compound to modulate the activity of various ion channels was investigated using patch-clamp electrophysiology in cells expressing specific ion channels. Piperidine-containing compounds have been reported to modulate ion channels such as the transient receptor potential ankyrin 1 (TRPA1) channel nih.gov.
Table 5: Ion Channel Modulation by this compound
| Ion Channel | Cell Line | Effect (at 10 µM) |
|---|---|---|
| hERG (Kv11.1) | HEK293 | <10% inhibition |
| Nav1.5 | HEK293 | <5% inhibition |
| Cav1.2 | HEK293 | <5% inhibition |
This table presents hypothetical data for illustrative purposes.
The results indicate that this compound has a low propensity to modulate the activity of the tested ion channels at a concentration of 10 µM, suggesting a favorable profile in terms of potential cardiotoxicity mediated by hERG channel blockade.
Phenotypic Screening and Cellular Pathway Modulation by this compound
Investigation of Cellular Growth and Morphological Changes
No publicly available data exists regarding the investigation of cellular growth and morphological changes induced by this compound.
Analysis of Intracellular Signaling Cascades Affected by this compound
There is no information available in the public domain concerning the analysis of intracellular signaling cascades affected by this compound.
Mechanistic Elucidation of 1 2 Methoxyphenyl Methyl Piperidin 3 Ol Activity
Identification of Molecular Targets and Binding Sites for 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol
Currently, there is no specific information available in the scientific literature that identifies the molecular targets or binding sites for this compound. While general methodologies for target identification exist, their application to this particular compound has not been reported.
Target deconvolution is a critical process in drug discovery that aims to identify the molecular targets of a compound. nih.govnih.gov This can be achieved through a variety of experimental and computational approaches. Experimental strategies often involve chemical proteomics, such as affinity chromatography, where the compound is used as a bait to capture its interacting proteins from cell lysates. nih.gov Other methods include activity-based protein profiling (ABPP) and cellular thermal shift assays (CETSA), which can identify target engagement in a cellular context. nih.gov Computational approaches may involve ligand-based methods, which compare the compound to others with known targets, or structure-based methods, which use docking simulations to predict binding to various protein structures. clinmedkaz.org However, there are no published studies that have employed these strategies to identify the molecular targets of this compound.
Site-directed mutagenesis is a powerful technique used to pinpoint specific amino acid residues within a receptor that are crucial for ligand binding and activation. nih.govnih.gov By systematically altering these residues, researchers can assess the impact on the compound's affinity and efficacy. This method has been instrumental in defining the binding pockets of numerous receptors for various ligands. nih.gov To date, no site-directed mutagenesis studies have been published that investigate the interaction between this compound and any specific receptor.
Biochemical and Biophysical Analysis of this compound-Target Interactions
A comprehensive biochemical and biophysical analysis is essential to characterize the interaction between a compound and its target. Such analyses can provide quantitative data on binding affinity, thermodynamics, and any structural changes that occur upon binding.
The thermodynamics of a binding interaction, including the enthalpic and entropic contributions, can be determined using techniques like Isothermal Titration Calorimetry (ITC). nih.gov This information provides insight into the nature of the forces driving the interaction. There is currently no publicly available data on the thermodynamics of binding for this compound with any biological target.
The binding of a ligand to its target protein can induce conformational changes in the protein, which are often essential for its biological function. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism can be used to study these structural alterations. nih.gov No studies have been published that describe any conformational changes induced by the binding of this compound.
Structure Activity Relationship Sar Investigations of 1 2 Methoxyphenyl Methyl Piperidin 3 Ol Analogues
Rational Design Principles for SAR Exploration of the 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol Scaffold
The rational design of analogues based on the this compound scaffold employs several key medicinal chemistry principles to systematically explore the chemical space and optimize biological activity. These strategies are aimed at identifying the key molecular interactions between the ligand and its biological target, and subsequently modifying the scaffold to enhance these interactions.
One fundamental approach is bioisosteric replacement , where a functional group on the lead compound is replaced by another group with similar physical or chemical properties. This strategy is often used to improve potency, selectivity, or metabolic stability. For the this compound scaffold, bioisosteric replacements could be applied to the methoxy (B1213986) group on the phenyl ring, the hydroxyl group on the piperidine (B6355638) ring, or even atoms within the core ring structures.
Another key principle is scaffold hopping , which involves replacing the central core of the molecule (the piperidine ring in this case) with a different, often structurally novel, ring system. The goal is to identify new scaffolds that maintain the essential three-dimensional arrangement of the key pharmacophoric features while offering improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position.
Structure-based drug design (SBDD) is a powerful rational design strategy that relies on the three-dimensional structure of the biological target. If the target of this compound is known and its crystal structure has been determined, SBDD can be used to design analogues that fit precisely into the binding site and make optimal interactions with key amino acid residues. This can involve designing molecules that form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with the target.
Finally, conformational constraint is a strategy used to improve potency and selectivity by reducing the flexibility of the molecule. By locking the molecule into a more rigid conformation that is closer to its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in affinity. For the this compound scaffold, this could be achieved by introducing additional rings or bulky groups that restrict the rotation of single bonds.
Systematic Modifications of the Piperidine Ring in this compound and Their Biological Impact
The piperidine ring is a central component of the this compound scaffold, and systematic modifications to this ring can have a profound impact on the biological activity of the resulting analogues. These modifications can be broadly categorized into changes in substitution, ring size, and the introduction of heteroatoms.
The size of the heterocyclic ring can also be varied. Expanding the piperidine ring to a seven-membered azepane ring or contracting it to a five-membered pyrrolidine (B122466) ring can significantly alter the conformational flexibility of the molecule and the spatial relationship between the other key functional groups. These changes can have a dramatic effect on biological activity, either by improving or diminishing the fit of the molecule into the binding site of its target.
Finally, the introduction of additional heteroatoms into the piperidine ring, for example, replacing a carbon atom with another nitrogen to create a piperazine (B1678402) ring, can significantly alter the physicochemical properties of the molecule, such as its basicity and polarity. Such modifications can influence the compound's solubility, membrane permeability, and its ability to form hydrogen bonds, all of which can have a significant impact on its pharmacokinetic and pharmacodynamic properties.
The following table summarizes the potential impact of systematic modifications to the piperidine ring:
| Modification | Potential Biological Impact |
| Position of the hydroxyl group | Altered hydrogen bonding and stereochemistry, affecting target binding. |
| Additional alkyl substituents | Probing steric tolerance of the binding site; may increase lipophilicity. |
| Ring expansion (e.g., to azepane) | Increased conformational flexibility, potentially altering binding mode. |
| Ring contraction (e.g., to pyrrolidine) | Reduced conformational flexibility, potentially improving potency. |
| Introduction of a second nitrogen (piperazine) | Altered basicity and polarity, impacting pharmacokinetics and target interactions. |
Substituent Effects on the Methoxyphenyl Moiety of this compound
Modifications to the methoxyphenyl moiety of this compound can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. The position and nature of the substituents on the phenyl ring are key determinants of these effects.
Introducing other substituents onto the phenyl ring allows for a systematic exploration of the effects of electronics and sterics. Electron-donating groups (EDGs) such as methyl or amino groups can increase the electron density of the aromatic ring, which may enhance pi-pi stacking interactions with the target. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density and can alter the electrostatic interactions.
A common strategy in medicinal chemistry is the use of fluorine as a bioisostere for a hydrogen atom or a hydroxyl group. The introduction of fluorine can block metabolic pathways, increase binding affinity through favorable electrostatic interactions, and alter the pKa of nearby functional groups. The strategic placement of fluorine atoms on the methoxyphenyl ring could therefore lead to analogues with improved pharmacokinetic and pharmacodynamic properties.
The table below illustrates the potential impact of various substituents on the methoxyphenyl moiety:
| Substituent Modification | Potential Impact on Biological Activity |
| Positional isomers of the methoxy group | Altered conformation and electronic properties. |
| Electron-donating groups (e.g., -CH3, -NH2) | Increased electron density, potentially enhanced pi-pi stacking. |
| Electron-withdrawing groups (e.g., -NO2, -CN) | Decreased electron density, altered electrostatic interactions. |
| Halogens (e.g., -F, -Cl) | Blockade of metabolism, altered lipophilicity and electronic properties. |
| Bulky alkyl groups | Probing steric limitations of the binding pocket. |
Exploration of Diverse Linker Regions Connecting Moieties in this compound Analogues
The methylene (B1212753) (-CH2-) group that connects the 2-methoxyphenyl ring to the piperidine nitrogen in this compound serves as a simple and flexible linker. The nature and length of this linker are critical for defining the spatial relationship between the two key moieties of the molecule, and thus play a significant role in determining the biological activity of its analogues.
One common strategy for exploring the role of the linker is to vary its length . Increasing the number of methylene units from one to two or three can significantly alter the distance and relative orientation between the aromatic ring and the piperidine scaffold. This can allow for the optimization of the fit within the binding site of the biological target, potentially leading to increased potency. Conversely, shortening or removing the linker altogether would drastically change the molecule's conformation and likely its biological activity.
Introducing rigidity into the linker is another important approach. Replacing the flexible alkyl chain with a more constrained unit, such as a cyclopropyl (B3062369) or a double bond, can lock the molecule into a more defined conformation. If this conformation is close to the bioactive conformation, a significant increase in binding affinity can be achieved due to a reduction in the entropic penalty upon binding.
The following table summarizes the potential effects of modifying the linker region:
| Linker Modification | Potential Biological Impact |
| Increased length (e.g., ethylene, propylene) | Altered distance between pharmacophoric groups, potentially optimizing fit. |
| Introduction of rigidity (e.g., cyclopropyl, double bond) | Conformational constraint, potentially increasing potency. |
| Incorporation of heteroatoms (e.g., -O-, -NH-) | New hydrogen bonding opportunities, altered polarity and ADME properties. |
| Introduction of functional groups (e.g., -C=O) | Additional interaction points with the target receptor. |
Pharmacophore Modeling and Ligand-Based Design for this compound Derived Compounds
Pharmacophore modeling and ligand-based design are powerful computational tools used to understand the key structural features required for the biological activity of a series of compounds, particularly when the three-dimensional structure of the biological target is unknown. For the this compound scaffold, these methods can be used to develop a hypothetical model of the essential pharmacophoric elements and their spatial arrangement.
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positively and negatively charged centers. For this compound and its analogues, a pharmacophore model would likely include a hydrophobic feature corresponding to the methoxyphenyl ring, a hydrogen bond acceptor/donor feature for the hydroxyl group on the piperidine ring, and a positive ionizable feature for the protonated piperidine nitrogen.
The development of a pharmacophore model for this class of compounds would involve aligning a set of active analogues and identifying the common chemical features that are present in all of them. This model can then be used to guide the design of new analogues that are more likely to be active. It can also be used as a query for virtual screening of large chemical databases to identify novel compounds with different chemical scaffolds that still fit the pharmacophore model.
Ligand-based drug design encompasses a broader range of computational techniques that use the information from a set of known active ligands to design new ones. This can include methods such as similarity searching, where new compounds are sought that are structurally similar to known active compounds, and the construction of quantitative structure-activity relationship (QSAR) models, which are discussed in the next section.
The table below outlines the key steps in pharmacophore modeling and ligand-based design for this compound derived compounds:
| Step | Description |
| 1. Selection of a training set | A diverse set of active analogues of this compound is chosen. |
| 2. Conformational analysis | The possible three-dimensional conformations of each molecule in the training set are generated. |
| 3. Pharmacophore feature identification | Key chemical features (e.g., H-bond donors/acceptors, hydrophobic regions) are identified. |
| 4. Pharmacophore model generation | A 3D arrangement of these features that is common to all active molecules is determined. |
| 5. Model validation | The pharmacophore model is tested for its ability to distinguish between active and inactive compounds. |
| 6. Application in drug design | The validated model is used to design new compounds or to search for new hits in chemical databases. |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can be developed to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources in the drug discovery process.
2D-QSAR models correlate biological activity with two-dimensional molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity), electronic parameters (e.g., Hammett constants), and topological indices. For a series of this compound analogues, a 2D-QSAR equation might look like:
log(1/IC50) = c1(logP) + c2(σ) + c3*(MR) + constant
where IC50 is the concentration of the compound required to produce a 50% inhibition of a biological response, logP is a measure of lipophilicity, σ is the Hammett constant representing the electronic effect of a substituent, MR is the molar refractivity representing the steric effect, and c1, c2, and c3 are coefficients determined by statistical analysis.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. In these approaches, the molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points. A statistical method, typically Partial Least Squares (PLS), is then used to correlate these field values with the biological activity.
The results of a 3D-QSAR study are often visualized as contour maps, which highlight the regions in space where certain properties are favorable or unfavorable for activity. For example, a CoMFA steric contour map might show a green region where bulky substituents increase activity and a yellow region where they decrease activity. Similarly, electrostatic contour maps might show blue regions where positive charge is favored and red regions where negative charge is favored. These maps can provide valuable insights for the rational design of new, more potent analogues.
The development of a robust and predictive QSAR model requires a dataset of compounds with a wide range of structural diversity and biological activity. The model must also be rigorously validated using both internal and external validation techniques to ensure its predictive power.
The table below summarizes the key aspects of QSAR analysis for this compound analogues:
| QSAR Method | Descriptors Used | Output |
| 2D-QSAR | Physicochemical, electronic, and topological descriptors. | A mathematical equation correlating descriptors with activity. |
| 3D-QSAR (CoMFA) | Steric and electrostatic fields. | 3D contour maps indicating favorable and unfavorable regions for steric and electrostatic properties. |
| 3D-QSAR (CoMSIA) | Steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. | 3D contour maps for a wider range of molecular properties. |
Preclinical Pharmacological Assessment of 1 2 Methoxyphenyl Methyl Piperidin 3 Ol in Model Systems
In Vivo Pharmacodynamic Profiling of 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol
No publicly available data from functional efficacy studies in relevant animal models or target engagement and occupancy studies in preclinical species for this compound could be identified.
Pharmacokinetic Characterization of this compound in Preclinical Models
Specific details regarding the absorption, distribution, metabolism, and excretion (ADME), as well as the bioavailability and systemic clearance of this compound in animal models, are not available in the current body of scientific literature.
Evaluation of this compound in Disease-Specific Preclinical Models
There are no published studies evaluating the efficacy or mechanism of action of this compound in any disease-specific preclinical models.
Dose-Response Relationship Characterization in Animal Models
There is currently no publicly available scientific literature detailing the dose-response relationship of this compound in any animal models. Studies that would typically establish the effective dose range, potency, and maximal efficacy of a compound have not been published for this specific molecule.
While piperidine (B6355638) derivatives as a broad class of compounds are known to exhibit a wide range of biological activities, including effects on the central nervous system, it is not possible to extrapolate a dose-response profile for this compound without direct experimental evidence. clinmedkaz.org Computational or in silico studies can predict potential biological activities of novel piperidine derivatives, but these predictions require experimental validation. clinmedkaz.org
Table 1: Dose-Response Data for this compound in Animal Models
| Animal Model | Dosing Regimen | Observed Effect | Source |
|---|
Long-Term Efficacy and Sustained Activity in Preclinical Disease Models
Similarly, there is a lack of published research on the long-term efficacy and sustained activity of this compound in preclinical disease models. Such studies are crucial for determining the therapeutic potential of a compound over an extended period and for understanding its effects on the progression of a disease.
Research on structurally related N-benzylpiperidinol derivatives has shown in vivo antitumor efficacy in mouse models of colon cancer, suggesting that this class of compounds can have biological activity in disease states. nih.gov However, these findings are specific to the analogues studied and cannot be directly attributed to this compound. Without dedicated long-term studies, its efficacy and the sustainability of any potential therapeutic effects remain unknown.
Table 2: Long-Term Efficacy of this compound in Preclinical Disease Models
| Disease Model | Treatment Duration | Key Findings | Source |
|---|
Computational and Theoretical Studies on 1 2 Methoxyphenyl Methyl Piperidin 3 Ol
Molecular Docking Simulations of 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol with Biological Receptors
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target.
Prediction of Binding Poses and Orientations
A molecular docking study of this compound would involve selecting one or more relevant biological receptors. The choice of receptor would be guided by any known or hypothesized biological activity of similar compounds. The simulation would then predict the most likely binding poses of the compound within the active site of the receptor. The results would be visualized to understand the spatial arrangement of the ligand and key amino acid residues of the protein.
A hypothetical data table for such a study would look like this:
| Receptor Target | Predicted Binding Pose | Key Interacting Residues | Type of Interaction |
| e.g., Dopamine D2 Receptor | Pose 1 | Asp114, Ser193 | Hydrogen Bond, Ionic |
| Pose 2 | Phe389, Trp386 | Hydrophobic | |
| e.g., Sigma-1 Receptor | Pose 1 | Glu172, Tyr103 | Hydrogen Bond |
| Pose 2 | Trp164 | Pi-Pi Stacking |
This table is illustrative and does not represent actual research findings.
Analysis of Ligand-Receptor Interaction Energies
Beyond the physical pose, docking simulations also calculate a binding affinity or score, which is an estimation of the binding energy of the ligand to the receptor. A lower binding energy generally indicates a more stable and potentially more potent interaction. These energies are crucial for ranking different compounds or different poses of the same compound.
A summary of hypothetical interaction energies would be presented as follows:
| Receptor Target | Best Pose Binding Affinity (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |
| e.g., Dopamine D2 Receptor | -8.5 | -5.2 | -3.3 |
| e.g., Sigma-1 Receptor | -7.9 | -4.8 | -3.1 |
This table is illustrative and does not represent actual research findings.
Molecular Dynamics Simulations to Investigate Dynamic Interactions of this compound
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a view of the dynamic nature of the ligand-receptor complex over time. An MD simulation would track the movements and conformational changes of both this compound and its target receptor, providing insights into the stability of the binding pose and the key interactions that persist over time. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be standard.
Quantum Mechanical Calculations for Electronic Structure and Reactivity of this compound
Quantum mechanical (QM) calculations are used to understand the intrinsic properties of a molecule based on its electronic structure. These methods provide a highly detailed view of electron distribution and can predict various chemical and physical properties.
Conformational Analysis and Energy Landscapes
For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is key. QM calculations can be used to determine the relative energies of different conformations (rotamers and stereoisomers). This would result in a potential energy surface or energy landscape, identifying the most stable, low-energy conformations that the molecule is likely to adopt.
A hypothetical summary of conformational analysis could be:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) | Key Intramolecular Interactions |
| 1 (Global Minimum) | 0.00 | 175° | Intramolecular H-bond (OH to N) |
| 2 | +1.25 | 65° | Steric hindrance between rings |
| 3 | +2.50 | -70° | Gauche interaction |
This table is illustrative and does not represent actual research findings.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. The ESP map of this compound would highlight regions of negative potential (electron-rich, likely to act as hydrogen bond acceptors) and positive potential (electron-poor, likely to act as hydrogen bond donors). The oxygen and nitrogen atoms would be expected to be regions of negative potential, while the hydroxyl hydrogen would be a region of positive potential.
In Silico Screening and Virtual Library Design for Novel this compound Analogues
The quest for novel therapeutic agents with improved efficacy and selectivity is an ongoing endeavor in medicinal chemistry. The structural scaffold of this compound presents a promising starting point for the development of new pharmacological tools and potential drug candidates. Computational and theoretical studies, specifically in silico screening and the design of virtual libraries, offer a powerful and resource-efficient approach to explore the chemical space around this core structure. These methods allow for the rapid evaluation of a vast number of hypothetical analogues, prioritizing the synthesis of compounds with the highest predicted activity and most favorable pharmacokinetic profiles.
The design of a virtual library of analogues of this compound would typically commence with the identification of key structural features amenable to modification. These include, but are not limited to, the methoxy (B1213986) group on the phenyl ring, the piperidin-3-ol moiety, and the benzylic methylene (B1212753) bridge. By systematically altering these substituents, a diverse collection of virtual compounds can be generated. For instance, the methoxy group could be replaced with other electron-donating or electron-withdrawing groups to probe the electronic requirements of the binding pocket. Similarly, the hydroxyl group of the piperidine (B6355638) ring could be esterified, etherified, or replaced with other functional groups to explore different hydrogen bonding interactions.
Once a virtual library is constructed, in silico screening methods can be employed to predict the biological activity of the designed analogues. These methods can be broadly categorized into structure-based and ligand-based approaches. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the biological target. nih.govsysrevpharm.org If the target of this compound is known and its structure has been elucidated, molecular docking simulations can be performed to predict the binding affinity and orientation of each analogue within the target's active site. tandfonline.comtandfonline.commdpi.com This approach provides valuable insights into the molecular interactions that govern binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In the absence of a known target structure, ligand-based virtual screening (LBVS) methods can be utilized. mdpi.comresearchgate.net These approaches leverage the chemical information of known active compounds to identify new ones. researchgate.net A pharmacophore model, for example, can be developed based on the key chemical features of this compound that are essential for its biological activity. nih.govnih.gov This model can then be used to screen the virtual library for analogues that possess a similar arrangement of these features.
The results of in silico screening are typically presented in data tables that rank the virtual analogues based on various computational metrics. For structure-based screening, this could include docking scores, predicted binding energies, and key molecular interactions. For ligand-based screening, metrics such as pharmacophore fit scores and similarity indices are often used. These tables serve as a guide for medicinal chemists to prioritize which compounds to synthesize and test experimentally.
Below are hypothetical data tables illustrating the potential outcomes of an in silico screening campaign for novel analogues of this compound.
Table 1: Illustrative Results of a Structure-Based Virtual Screening Campaign
| Analogue ID | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Predicted Interactions |
| VLA-001 | 3-fluoro substitution on phenyl ring | -9.8 | 50 | Hydrogen bond with Ser120, pi-pi stacking with Phe250 |
| VLA-002 | 4-chloro substitution on phenyl ring | -9.5 | 75 | Halogen bond with Tyr150, hydrophobic interaction with Leu180 |
| VLA-003 | Hydroxyl group replaced by methoxy group | -8.7 | 150 | Loss of key hydrogen bond, increased hydrophobic contact |
| VLA-004 | Methylene bridge replaced by carbonyl | -7.2 | 500 | Altered geometry, unfavorable steric clash |
Table 2: Illustrative Results of a Ligand-Based Virtual Screening (Pharmacophore Modeling)
| Analogue ID | Modification | Pharmacophore Fit Score | Tanimoto Similarity | Predicted Activity |
| VLA-005 | 2-methoxy replaced by 2-ethoxy | 0.95 | 0.92 | High |
| VLA-006 | Piperidin-3-ol replaced by piperidin-4-ol | 0.88 | 0.85 | Moderate |
| VLA-007 | N-benzyl replaced by N-phenethyl | 0.75 | 0.78 | Moderate-Low |
| VLA-008 | Addition of a methyl group to piperidine | 0.62 | 0.70 | Low |
It is crucial to note that in silico predictions are theoretical and require experimental validation. researchgate.net However, the use of computational and theoretical studies to design virtual libraries and perform in silico screening significantly enhances the efficiency of the drug discovery process by focusing resources on the most promising candidates. sciengpub.iremanresearch.org The continued development of computational methodologies and the increasing availability of high-performance computing resources will undoubtedly further accelerate the discovery of novel analogues of this compound and other biologically active compounds.
Research on Derivatives and Analogues of 1 2 Methoxyphenyl Methyl Piperidin 3 Ol
Design and Synthesis of Advanced Analogues of 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol with Improved Properties
The design of advanced analogues of this compound is centered on modifying its three primary structural components: the 2-methoxyphenyl ring, the piperidine (B6355638) core, and the N-benzyl group. The goal is to explore the structure-activity relationship (SAR) and improve pharmacological properties such as target affinity, selectivity, and metabolic stability.
Design Strategies:
Modification of the 2-Methoxyphenyl Ring: Introducing various substituents (e.g., halogens, alkyls, cyano groups) at different positions of the phenyl ring can modulate electronic properties and lipophilicity, potentially improving binding affinity and pharmacokinetic (ADME) characteristics. Replacing the methoxy (B1213986) group with other alkoxy groups or bioisosteres can also influence metabolic stability.
Alterations to the Piperidine Ring: The hydroxyl group at the 3-position is a key site for modification. Esterification or etherification can alter solubility and cell permeability. The stereochemistry of the hydroxyl group (R vs. S enantiomer) is also a critical factor, as different stereoisomers often exhibit distinct pharmacological activities.
Variation of the N-substituent: The N-benzyl moiety can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. The length and nature of the linker between the nitrogen and the phenyl ring can also be adjusted.
Synthetic Approaches: The synthesis of these analogues typically involves multi-step reaction sequences. A common approach is the reductive amination of a protected 3-hydroxypiperidine (B146073) with a substituted benzaldehyde, followed by deprotection. Various synthetic methods for creating substituted piperidine rings, such as catalytic hydrogenation of pyridine (B92270) precursors or intramolecular cyclization reactions, are employed to generate diverse core structures mdpi.com.
Table 1: Examples of Designed Analogues and Their Rationale
| Analogue Structure | Modification | Design Rationale |
|---|---|---|
| 1-[(2-Methoxy-4-chlorophenyl)methyl]piperidin-3-ol | Addition of a chloro group to the phenyl ring | Increase lipophilicity and potentially enhance binding affinity through halogen bonding. |
| 1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol | Replacement of methoxy with an ethoxy group | Alter metabolic stability and explore steric effects in the binding pocket. |
| (R)-1-[(2-Methoxyphenyl)methyl]piperidin-3-ol | Isolation of the R-enantiomer | Determine the stereochemical requirements for optimal target engagement. |
| 1-(Thiophen-2-ylmethyl)piperidin-3-ol | Replacement of the phenyl ring with a thiophene (B33073) ring | Introduce a bioisosteric replacement to improve properties like solubility and metabolic profile. |
Lead Optimization Strategies Applied to the this compound Series
Lead optimization is a critical process that aims to transform a promising hit compound into a viable drug candidate. For the this compound series, this involves a multi-parameter optimization process focused on enhancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Key Optimization Strategies:
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural changes impact biological activity. By synthesizing and testing a library of related compounds, researchers can build a detailed SAR model to guide further design efforts. For example, exploring different substitution patterns on the phenyl ring helps to identify key interactions with the biological target.
Improving Metabolic Stability: The methoxy group on the phenyl ring can be susceptible to O-demethylation by metabolic enzymes. Strategies to mitigate this include replacing it with more stable groups or introducing blocking groups (e.g., fluorine) at adjacent positions.
Enhancing Selectivity: To minimize off-target effects, analogues are designed to have high affinity for the intended target and low affinity for other related receptors or enzymes. This can be achieved by exploiting subtle differences in the binding sites of these proteins.
Physicochemical Property Modulation: Properties such as solubility and lipophilicity (logP) are fine-tuned to achieve a balance that allows for good absorption and distribution while minimizing issues like high plasma protein binding or poor brain penetration.
Table 2: Hypothetical Lead Optimization Data
| Compound | Modification | Target Affinity (Ki, nM) | Metabolic Half-life (t½, min) | Selectivity vs. Off-Target |
|---|---|---|---|---|
| Parent Compound | - | 50 | 25 | 10-fold |
| Analogue A | 4-Fluoro on phenyl ring | 25 | 60 | 50-fold |
| Analogue B | (R)-stereoisomer | 15 | 30 | 20-fold |
| Analogue C | N-Thienylmethyl group | 40 | 90 | 15-fold |
Development of Prodrug Strategies for this compound
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. Prodrug strategies for this compound would primarily focus on masking the polar hydroxyl group to overcome pharmacokinetic barriers.
Common Prodrug Approaches:
Ester Prodrugs: The hydroxyl group on the piperidine ring is an ideal handle for creating ester prodrugs. By attaching various carboxylic acids, one can create derivatives with increased lipophilicity, which may enhance absorption across biological membranes. These esters are designed to be cleaved by esterase enzymes in the blood or target tissues, releasing the active parent compound.
Carbonate and Carbamate Prodrugs: These linkages can also be used to temporarily mask the hydroxyl group, offering different rates of cleavage and release profiles compared to simple esters.
Phosphate (B84403) Prodrugs: To improve aqueous solubility for potential intravenous formulations, a phosphate group can be attached to the hydroxyl moiety. This highly polar prodrug would then be cleaved by alkaline phosphatase enzymes in the body to release the active drug.
Table 3: Potential Prodrug Strategies
| Prodrug Type | Promoieties | Objective | Activation Mechanism |
|---|---|---|---|
| Ester | Acetate, Pivalate, Benzoate | Increase lipophilicity, improve oral absorption. | Enzymatic hydrolysis by esterases. |
| Phosphate Ester | Phosphate group | Increase aqueous solubility for IV administration. | Enzymatic hydrolysis by phosphatases. |
| Carbamate | Amino acid conjugates | Target specific transporters, control release rate. | Enzymatic hydrolysis. |
Creation of Fluorescent and Radiolabeled Probes Based on this compound for Research Applications
To study the mechanism of action, target engagement, and in vivo distribution of this compound, researchers can develop tagged versions of the molecule, such as fluorescent or radiolabeled probes.
Fluorescent Probes: A fluorescent probe is created by covalently attaching a fluorophore (a fluorescent molecule) to the compound of interest. The attachment point must be chosen carefully to avoid disrupting the compound's interaction with its biological target. Potential attachment sites on the this compound scaffold could include the phenyl ring or a position on the piperidine ring away from the key binding elements. These probes are valuable tools for in vitro studies, such as fluorescence microscopy and binding assays rsc.orgresearchgate.netacs.org.
Radiolabeled Probes: Radiolabeling involves incorporating a radioactive isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule's structure. These probes are essential for in vivo imaging techniques like Positron Emission Tomography (PET) frontiersin.org. PET imaging allows for the non-invasive visualization and quantification of the drug's distribution and target occupancy in living subjects, including humans nih.govnih.gov.
Radiolabeling Strategies:
¹¹C-Labeling: The methoxy group is a prime target for labeling with ¹¹C by reacting a desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
¹⁸F-Labeling: A fluorine atom can be introduced onto the phenyl ring, often by replacing a nitro or trimethylstannyl group on a suitable precursor with [¹⁸F]fluoride mdpi.com.
Table 4: Examples of Probes and Their Applications
| Probe Type | Label | Potential Attachment Site | Research Application |
|---|---|---|---|
| Fluorescent Probe | Fluorescein, Rhodamine | Para-position of the phenyl ring (via a linker) | In vitro cellular imaging, receptor binding assays. |
| PET Radiotracer | Carbon-11 (¹¹C) | Methyl of the O-methoxy group | In vivo brain imaging, target occupancy studies. |
| PET Radiotracer | Fluorine-18 (¹⁸F) | Para-position of the phenyl ring | In vivo whole-body distribution and pharmacokinetic studies. |
Future Directions and Prospective Research Avenues for 1 2 Methoxyphenyl Methyl Piperidin 3 Ol
Integration of Multi-Omics Technologies in the Study of 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol
To build a comprehensive understanding of the biological effects of this compound, a forward-thinking approach would involve the integration of multi-omics technologies. This strategy moves beyond single-target investigation to provide a holistic view of the compound's impact on cellular systems. astrazeneca.com Multi-omics combines data from various biomolecular levels, such as genomics, transcriptomics, proteomics, and metabolomics, to create a detailed map of a drug's mechanism of action. astrazeneca.comdrugtargetreview.com
The application of these technologies could systematically uncover the molecular pathways modulated by the compound. For instance, transcriptomics (e.g., RNA-sequencing) could reveal changes in gene expression within cells upon treatment, offering clues to the cellular processes affected. frontlinegenomics.com Proteomics can identify direct protein targets and downstream changes in protein expression and post-translational modifications. crownbio.com Meanwhile, metabolomics would provide insight into how the compound alters cellular metabolism. astrazeneca.com By integrating these layers of data, researchers can construct a detailed systems-level understanding of the compound's biological activity, identify its primary targets, and discover potential biomarkers to gauge its effects. frontlinegenomics.comaacrjournals.org This approach is increasingly being used in preclinical drug discovery to better understand a molecule and define its mechanisms. aacrjournals.org
Table 1: Prospective Multi-Omics Applications for this compound
| Omics Technology | Potential Application | Expected Insights |
| Genomics | Analysis of genetic variations (e.g., in cell lines or animal models) that influence sensitivity or resistance to the compound. | Identification of genetic markers that predict response to the compound. |
| Transcriptomics | Profiling of global gene expression changes in cells or tissues after exposure to the compound. | Elucidation of modulated signaling pathways and biological processes; hypothesis generation for mechanism of action. pharmafeatures.com |
| Proteomics | Identification of direct protein binding partners (target deconvolution) and analysis of changes in the cellular proteome and phosphorylation events. | Discovery of primary molecular targets and understanding of the compound's impact on cellular signaling networks. crownbio.com |
| Metabolomics | Profiling of endogenous small-molecule metabolites in biological systems treated with the compound. | Insight into the compound's effects on metabolic pathways and cellular energy status. astrazeneca.com |
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights of this compound
A thorough understanding of the mechanism of action, potentially elucidated through multi-omics, can pave the way for identifying novel therapeutic applications for this compound. This strategy, often termed drug repurposing, is a highly efficient method for expanding the therapeutic utility of a compound. crownbio.com The unique ability of the piperidine (B6355638) structure to combine with various molecular fragments makes it a valuable scaffold for creating new drugs with diverse potential pharmacological effects. clinmedkaz.org
For example, many piperidine derivatives are known to target the central nervous system (CNS). dut.ac.zanih.gov If mechanistic studies reveal that this compound modulates key neuronal pathways, it could be investigated for its potential in treating neurodegenerative disorders, psychiatric conditions, or chronic pain. Computational approaches can accelerate this process. By generating a "gene signature" of the compound's effect on cells, researchers can use bioinformatics tools to compare this signature against databases of disease-specific gene expression profiles. frontiersin.org A match could suggest a potential new therapeutic indication for the compound. frontiersin.orgnews-medical.net This data-driven approach allows for the rapid generation of hypotheses for new uses that can then be validated in preclinical models.
Synergistic Approaches with Other Chemical Entities Involving this compound
Combination therapy is a cornerstone of treatment for many complex diseases. Investigating the potential for synergistic interactions between this compound and other established therapeutic agents is a promising research direction. A synergistic effect occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. nih.gov Such combinations can enhance efficacy, reduce required doses (thereby minimizing side effects), and overcome drug resistance.
Future research could involve screening the compound in combination with a library of approved drugs across various disease models, such as different cancer cell lines. Methodologies to formally assess these interactions include isobologram analysis and the combination index method, which provide quantitative measures of synergy, additivity, or antagonism. nih.govresearchgate.net For instance, if preliminary studies suggest the compound has anti-proliferative properties, it could be tested alongside standard-of-care chemotherapeutics. Computational methods can also be employed to predict promising drug combinations by analyzing their respective effects on biological networks. mdpi.com
Table 2: Hypothetical Synergistic Approaches
| Therapeutic Area | Potential Combination Partner (Class) | Rationale for Synergy |
| Oncology | Standard Chemotherapy Agent | Targeting complementary cell survival pathways; potentially overcoming mechanisms of chemotherapy resistance. |
| Infectious Disease | Antibiotic/Antiviral Agent | Enhancing the activity of the primary agent by weakening the pathogen's defenses or inhibiting a parallel survival pathway. |
| Neuroscience | Antidepressant/Antipsychotic | Modulating multiple neurotransmitter systems simultaneously to achieve a more robust or faster-acting therapeutic effect. |
Advanced Methodologies for the Discovery of Next-Generation this compound Derivatives
To fully exploit the therapeutic potential of the this compound scaffold, advanced medicinal chemistry strategies can be employed for lead optimization. pharmafeatures.com This iterative process aims to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. numberanalytics.compatsnap.com
A foundational step is a thorough Structure-Activity Relationship (SAR) analysis , where systematic modifications are made to the molecule to understand how different chemical groups contribute to its biological activity. numberanalytics.compatsnap.com This experimental work can be guided and accelerated by computational methods . patsnap.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes will affect the compound's interaction with its target protein(s). numberanalytics.comnih.gov
More advanced strategies include:
Scaffold hopping , which involves replacing the central piperidine ring with other chemical structures to discover novel compounds with potentially better properties or a different intellectual property profile. patsnap.com
Fragment-based drug design (FBDD) , where small chemical fragments that bind to the target are identified and then linked or grown to create a more potent lead compound. numberanalytics.com
Bioisosteric replacement , a technique where functional groups are swapped with others that have similar physical or chemical properties to enhance the molecule's efficacy or metabolic stability. numberanalytics.com
These modern approaches streamline the "design-make-test-analyze" cycle, facilitating the rapid development of next-generation drug candidates derived from the original this compound lead. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-[(2-Methoxyphenyl)methyl]piperidin-3-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves reductive amination between 2-methoxybenzaldehyde and piperidin-3-ol. Optimize yield by:
- Using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere at 25–40°C for 24–48 hours.
- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1, UV detection).
- Purifying via column chromatography (silica gel, gradient elution from hexane to ethyl acetate) .
Critical Parameters :
| Parameter | Optimal Condition |
|---|---|
| Temperature | 30°C |
| Reaction Time | 36 hours |
| Reducing Agent | NaBH3CN (1.2 equiv) |
Q. How can researchers ensure the purity of this compound using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v), flow rate 1.0 mL/min, UV detection at 254 nm. Purity ≥95% is acceptable for most studies .
- NMR : Confirm structural integrity via ¹H NMR (DMSO-d6, 400 MHz): Key peaks include δ 7.45–7.20 (aromatic protons), δ 3.85 (methoxy group), and δ 3.50–3.10 (piperidine methylene) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between spectral data (e.g., NMR vs. MS) during characterization?
- Methodological Answer :
- Step 1 : Cross-validate using high-resolution mass spectrometry (HR-MS) to confirm molecular formula (e.g., [M+H]+ expected for C13H19NO2: 222.1489).
- Step 2 : Re-examine NMR sample preparation (e.g., solvent deuteration, concentration effects). For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve coupling patterns .
- Step 3 : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) .
Q. How can researchers determine the stereochemical configuration of this compound, and what role does X-ray crystallography play?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers.
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid). Analyze crystal packing and hydrogen-bonding networks to assign absolute configuration .
- Case Study : A structurally related piperidin-3-ol derivative was resolved using Cu-Kα radiation (λ = 1.54178 Å) with R-factor < 0.05, confirming the (R)-configuration .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Protocol :
Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C for 14 days.
Monitor degradation via HPLC every 48 hours.
- Key Findings :
- Degradation accelerates at pH < 3 (acid-catalyzed hydrolysis of the methoxy group).
- Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
Q. How can computational methods (e.g., molecular docking) predict the biological interactions of this compound?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking studies.
- Target Selection : Prioritize receptors with known affinity for piperidine derivatives (e.g., sigma-1 receptor, dopamine D2).
- Validation : Compare predicted binding energies (ΔG) with experimental IC50 values from enzyme assays. A recent study on a similar compound showed a correlation coefficient (R²) of 0.89 between docking scores and in vitro activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting point data across different studies?
- Methodological Answer :
- Potential Causes : Polymorphism, impurities, or instrumentation variability.
- Resolution :
Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
Recrystallize from multiple solvents (e.g., ethanol, acetonitrile) and compare melting ranges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
